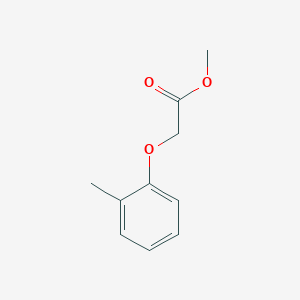

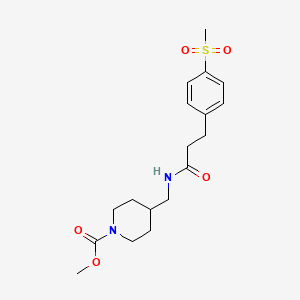

![molecular formula C19H24ClN3O2 B2391747 tert-butyl 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate CAS No. 1042768-01-3](/img/structure/B2391747.png)

tert-butyl 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate

説明

This compound is a derivative of piperidine, which is a widely used chemical structure in medicinal chemistry due to its presence in many natural products and pharmaceuticals . The compound also contains a pyrazole ring, which is a type of aromatic organic compound. The presence of the chlorophenyl group indicates that this compound may have interesting biological activities.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, a pyrazole ring, and a chlorophenyl group. The exact three-dimensional structure would depend on the specific stereochemistry of the compound .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the piperidine and pyrazole rings, as well as the chlorophenyl group. The compound could potentially undergo a variety of chemical reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and others .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperidine and pyrazole rings could potentially influence its solubility, boiling point, melting point, and other properties .科学的研究の応用

Organic Synthesis and Intermediate Applications

Synthesis of Biologically Active Compounds : The compound serves as a crucial intermediate in synthesizing biologically active molecules. For instance, it is used in the synthesis of crizotinib, a drug for treating non-small cell lung cancer. The synthesis involves multiple steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, with a total yield of 49.9% (Kong et al., 2016).

Intermediate for Anticancer Drugs : Another study highlights the compound as an important intermediate for small molecule anticancer drugs. The research outlines a high-yield synthetic method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, showcasing its significance in developing PI3K/AKT/mTOR pathway inhibitors, crucial for cancer therapeutics (Zhang et al., 2018).

Material Science Applications

- Novel Pyrazole Carboxamide Derivatives : Research into pyrazole carboxamide derivatives with piperazine moiety for potential material science applications. The study involves synthesis and X-ray structure characterization, contributing to material science by providing new compounds with distinct physical properties for further exploration (Lv et al., 2013).

Pharmacological Studies

- Cannabinoid Receptor Antagonists : Studies on pyrazole derivatives, including variations of the tert-butyl group, focus on their role as cannabinoid receptor antagonists. These compounds have potential therapeutic applications in treating disorders related to cannabinoid receptor dysregulation, such as obesity, addiction, and chronic pain. For example, structural-activity relationship studies have identified specific pyrazole derivatives as potent CB1 receptor antagonists, offering insights into designing new therapeutics (Lan et al., 1999).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

tert-butyl 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24ClN3O2/c1-19(2,3)25-18(24)23-10-8-14(9-11-23)17-12-16(21-22-17)13-4-6-15(20)7-5-13/h4-7,12,14H,8-11H2,1-3H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVUYSGSVKPEWPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=NN2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

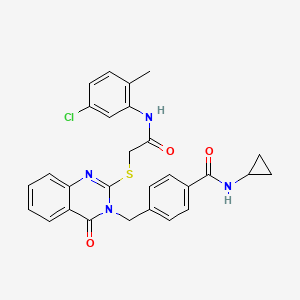

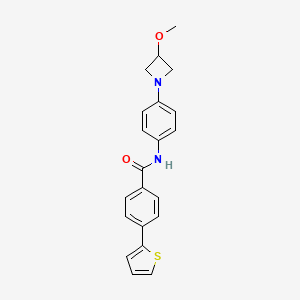

![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2391664.png)

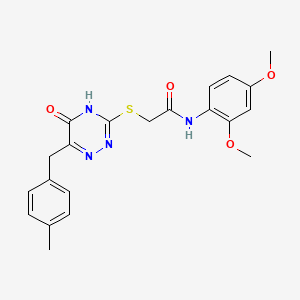

![1,1-Difluoro-6-(phenylsulfonyl)-6-azaspiro[2.5]octane](/img/structure/B2391668.png)

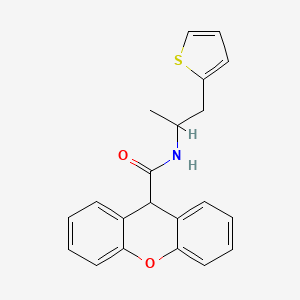

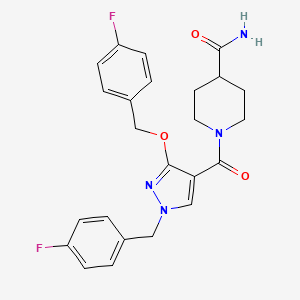

![4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2391672.png)

![5-Chloro-6-fluoro-N-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2391674.png)

![4,7,8-Trimethyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2391675.png)

![6-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2391681.png)

![6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2391682.png)